Bienvenue dans la boutique en ligne BenchChem!

NK-611

Drug resistance Small‑cell lung cancer Cross‑resistance ratio

NK‑611 is a semisynthetic epipodophyllotoxin derivative and a close structural analogue of etoposide (VP‑16). It is synthesized by replacing the 2″‑hydroxyl group of etoposide with a dimethylamino moiety, yielding 2″‑deoxy‑2″‑(dimethylamino)etoposide.

Molecular Formula C31H37NO12
Molecular Weight 615.6 g/mol
CAS No. 105655-99-0
Cat. No. B012495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNK-611
CAS105655-99-0
SynonymsNK 611
NK-611
NK611
Molecular FormulaC31H37NO12
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O
InChIInChI=1S/C31H37NO12/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+/m1/s1
InChIKeyZKSNZYLCOXUJIR-VOKUKXJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NK-611 (CAS 105655-99-0): A Semisynthetic Epipodophyllotoxin Derivative for Cancer Research and Pre‑Clinical Selection


NK‑611 is a semisynthetic epipodophyllotoxin derivative and a close structural analogue of etoposide (VP‑16). It is synthesized by replacing the 2″‑hydroxyl group of etoposide with a dimethylamino moiety, yielding 2″‑deoxy‑2″‑(dimethylamino)etoposide [1]. The compound acts primarily via inhibition of DNA topoisomerase II (IC₅₀ ≈ 56 µM in cell‑free assays) [2] and belongs to the podophyllotoxin class of antineoplastic agents that stabilise the cleavable complex, thereby inducing DNA double‑strand breaks. Its development was originally pursued by Nippon Kayaku and Asta Medica with the intent of improving bioavailability and reducing cross‑resistance relative to etoposide [1].

Why Etoposide and Other Epipodophyllotoxins Cannot Simply Be Substituted with NK‑611


Although NK‑611 shares the core epipodophyllotoxin scaffold with etoposide and teniposide, minor structural modification at the sugar moiety leads to profound pharmacokinetic and cellular consequences. The dimethylamino group drastically reduces hydrophobicity [1], which in turn alters tissue distribution, protein binding, and elimination half‑life. Moreover, cross‑resistance patterns differ markedly: in etoposide‑selected small‑cell lung cancer sublines, NK‑611 retains activity where etoposide and teniposide fail [2]. Generic substitution without regard to these differences can lead to incorrect interpretation of experimental results, inappropriate model selection, and procurement of a compound that does not match the required pharmacological profile. The quantitative evidence below shows exactly where NK‑611 diverges from its closest clinical analogues.

NK‑611 Differentiation Evidence: Quantitative Head‑to‑Head and Cross‑Study Comparisons Against Etoposide and Teniposide


Cross‑Resistance Ratio in Etoposide‑Resistant Small‑Cell Lung Cancer: NK‑611 vs. Etoposide vs. Teniposide

In a direct head‑to‑head comparison, the cross‑resistance degree of NK‑611, etoposide, and teniposide was evaluated using the etoposide‑resistant SCLC subline SBC‑3/ETP and its parental line SBC‑3. NK‑611 exhibited the lowest fold‑increase in IC₅₀ in the resistant subline, indicating superior retention of activity against etoposide‑refractory cells [1].

Drug resistance Small‑cell lung cancer Cross‑resistance ratio MTT assay

Oral Bioavailability: NK‑611 Reaches ~100% vs. ~50% for Etoposide

In a clinical pharmacokinetic study where patients received both intravenous and oral NK‑611, bioavailability values were consistently around 100% across all dose levels tested (5, 10, and 20 mg/m²) [1]. By contrast, oral etoposide bioavailability is well‑documented to average approximately 50%, with substantial inter‑ and intra‑patient variability (range 25‑75%) [2].

Oral bioavailability Pharmacokinetics Oral dosing Podophyllotoxin derivatives

Terminal Elimination Half‑Life: NK‑611 Provides Sustained Exposure (14 h vs. ~6 h for Etoposide)

Population pharmacokinetic analysis from a Phase‑I trial reported a median terminal half‑life (t½) for NK‑611 of 14.0 h (range 8.2–30.5 h) following a 30‑min i.v. infusion [1]. In comparison, published terminal half‑life values for etoposide after intravenous administration cluster around 5.9 h (range 3.7–11 h) [2].

Elimination half‑life Pharmacokinetic differentiation Sustained exposure Podophyllotoxin

Hydrophobicity Reduction: Dimethylamino Modification Yields a Markedly Less Lipophilic Molecule

The dimethylamino substitution on the etoposide sugar moiety profoundly alters physicochemical behavior. NK‑611 is described as “much less hydrophobic than etoposide” [1]. While direct logP comparison values are not from the same study, the qualitative shift is consistently noted in pharmacokinetic literature, and the reduced hydrophobicity is credited with NK‑611’s higher water solubility and improved absorption [2].

Hydrophobicity Physicochemical properties Formulation LogP

Retained Topoisomerase II Inhibition Without Tubulin Interaction: Differentiation from Podophyllotoxin

NK‑611 inhibits DNA topoisomerase II with an IC₅₀ of 56 µM in biochemical assays, a value comparable to etoposide (IC₅₀ ≈ 59 µM) [1]. Critically, NK‑611 does not inhibit microtubule polymerisation, thereby avoiding the antimitotic side effects associated with the parent podophyllotoxin scaffold [1].

Topoisomerase II inhibition Tubulin polymerization Mechanism of action Selectivity

Recommended Application Scenarios for NK‑611 (CAS 105655-99-0) Driven by Comparative Evidence


Investigating Mechanisms of Resistance in Etoposide‑Refractory Small‑Cell Lung Cancer

The pivotal finding that NK‑611 shows only 2.64‑fold cross‑resistance in SBC‑3/ETP cells, compared to 17.4‑fold for etoposide and 7.64‑fold for teniposide [1], makes NK‑611 the superior tool for studying salvage therapy strategies. Researchers can use NK‑611 to probe whether residual topoisomerase II sensitivity persists in etoposide‑resistant tumours and to identify biomarkers that predict response to dimethylamino‑modified podophyllotoxins.

Oral In‑Vivo Efficacy Studies Requiring Predictable Pharmacokinetics and High Bioavailability

NK‑611’s near‑100% oral bioavailability and dose‑linear absorption [2] eliminate the erratic absorption profiles seen with oral etoposide (~50% bioavailability with high variability). This makes NK‑611 the preferred compound for preclinical oncology studies employing oral gavage in rodent models, where reproducible systemic exposure is essential for dose‑response and schedule‑dependency experiments.

Sustained‑Exposure Preclinical Models Benefiting from Extended Elimination Half‑Life

With a median terminal half‑life of 14 h [3], NK‑611 provides longer target coverage than etoposide (~6 h half‑life). This property is advantageous when the experimental goal is to mimic continuous low‑concentration topoisomerase II poisoning, such as in metronomic chemotherapy simulations or in vitro washout experiments designed to study DNA damage repair kinetics.

Mechanistic Studies Requiring Topoisomerase II Inhibition Without Tubulin Confounding

NK‑611’s selectivity for topoisomerase II (IC₅₀ 56 µM) with no effect on microtubule polymerisation [4] ensures that observed biological effects can be attributed solely to DNA damage pathways. This clean mechanistic profile is valuable in gene‑expression profiling, DNA damage response assays, and combination studies with other DNA‑damaging agents where tubulin‑mediated mitotic arrest would be an unwanted confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NK-611

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.